molecular formula C24H31ClN2O2 B091464 Doxapram hydrochloride CAS No. 113-07-5

Doxapram hydrochloride

Cat. No. B091464
CAS RN: 113-07-5
M. Wt: 415 g/mol
InChI Key: MBGXILHMHYLZJT-UHFFFAOYSA-N
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Description

Doxapram hydrochloride is an analeptic drug known to stimulate respiration through both peripheral and central chemoreceptors. It is particularly used to counteract the respiratory depression that can occur with the use of inhalation anesthetics, such as during general anesthesia with a volatile agent . Doxapram hydrochloride has been shown to be effective in increasing ventilation in patients with primary alveolar hypoventilation (PAH) syndrome, with a rapid increase in ventilation upon administration . It has also been used as an alternative to intubation in chronic obstructive pulmonary disease (COPD) patients with hypercapnia, potentially reducing morbidity and hospitalization costs .

Synthesis Analysis

The synthesis of doxapram hydrochloride has not been detailed in the provided papers. However, its chemical name, 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone hydrochloride hydrate, suggests a complex synthetic route involving the formation of a pyrrolidinone core with subsequent addition of phenyl and morpholinoethyl groups .

Molecular Structure Analysis

Doxapram hydrochloride's molecular structure includes a pyrrolidinone ring, which is likely crucial for its biological activity. The presence of diphenyl groups and a morpholinoethyl side chain may contribute to its ability to cross the blood-brain barrier and exert central stimulatory effects on respiratory centers .

Chemical Reactions Analysis

The chemical reactions involving doxapram hydrochloride are not explicitly discussed in the provided papers. However, its pharmacological effects suggest that it interacts with chemoreceptors and possibly other targets within the central nervous system to exert its respiratory stimulant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of doxapram hydrochloride, such as solubility, stability, and pharmacokinetics, are not directly addressed in the provided papers. However, its administration and observed rapid onset of action imply that it has suitable solubility and stability for intravenous use . Toxicological studies indicate that doxapram hydrochloride has a relatively narrow therapeutic index, with the intravenous LD50 in various species being approximately 75 mg/kg .

Relevant Case Studies

Several case studies highlight the clinical applications of doxapram hydrochloride. In patients undergoing surgery with spontaneous ventilation via a laryngeal mask airway, doxapram hydrochloride was investigated for its potential to improve respiratory function during anesthesia but did not show significant improvement . In patients with PAH, doxapram hydrochloride evoked a rapid ventilatory increase, which was more marked in the presence of hypoxia, suggesting the carotid bodies as a site of action . Additionally, doxapram hydrochloride injection has been used to treat and stabilize COPD patients with hypercapnia, offering an alternative to intubation .

Scientific Research Applications

  • Treatment of Acute Respiratory Insufficiency : Doxapram hydrochloride is used to treat acute respiratory failure caused by anesthetic administration, drug overdose, and chronic obstructive pulmonary disease (COPD). It is particularly effective in conditions like obesity-hypoventilation syndrome where conventional therapy is insufficient (Houser & Schlueter, 1978).

  • Action on Respiratory and Chemoreceptors : It acts mainly through direct stimulation of central respiratory centers and produces a mild stimulation of carotid chemoreceptors. It also stimulates peripheral chemoreceptors like the aortic chemoreceptors (Kato & Buckley, 1964).

  • Alternative to Intubation in COPD : Doxapram hydrochloride injection is used as an alternative to intubation in treating and stabilizing COPD patients with hypercapnia and hypoxia, potentially decreasing morbidity, cost, and hospitalization duration (Hirshberg & Dupper, 1994).

  • Effect on Cardiopulmonary Functions : It improves cardiac output likely due to increased release of catecholamines and affects both central and peripheral respiratory stimulants, including the medulla, brain, and spinal cord (Doxapram Hydrochloride, 2020).

  • Potential Adverse Effects : While doxapram itself does not induce arrhythmia, it can aggravate adrenaline-induced arrhythmias, including bidirectional ventricular tachycardia, by affecting myocardial potassium channels (Oikawa et al., 2014).

  • Use in Neurological and Psychological Studies : Doxapram has been used in studies to model panic attacks for functional imaging, showing different physiological and brain activity responses in panic disorder patients compared to controls (Garakani et al., 2007).

  • Anesthetic Recovery : It hastens arousal after general anesthesia, significantly shortening mean arousal time without causing complications such as increased blood pressure or pulse rate (Gupta & Dundee, 1973).

  • Safety in Premature Infants : Low-dose doxapram hydrochloride is safe and effective in treating apnea of prematurity in very-low-birth-weight infants, without causing significant changes in cardiac intervals or leading to arrhythmias (Miyata et al., 2007).

  • Modification of Cardiovascular Effects : The combination of doxapram with beta-blockers like propranolol modifies its cardiovascular effects, showing an augmentation in blood pressure and an unexpected increase in respiratory rate (Gay et al., 1978).

  • Potential in Postoperative Care : Doxapram reduces pulmonary complications in patients undergoing extensive abdominal operations, shortening hospital stays (Steele et al., 1982).

Safety And Hazards

Doxapram is toxic if swallowed . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Doxapram has been available for over forty years for the treatment of conditions such as acute respiratory failure secondary to chronic obstructive pulmonary disease, post-anesthetic respiratory depression, and apnea of prematurity . Recent basic science studies have made considerable progress in understanding the molecular mechanism of doxapram’s respiratory stimulant action . Although it is unlikely that doxapram will undergo a clinical renaissance based on this new understanding, it represents a significant advance in our knowledge of the control of breathing .

properties

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGXILHMHYLZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047837
Record name Doxapram hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxapram hydrochloride

CAS RN

113-07-5
Record name Doxapram hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-07-5
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Record name Doxapram hydrochloride anhydrous
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxapram hydrochloride
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Record name Doxapram hydrochloride
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Record name 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride
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Record name DOXAPRAM HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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